molecular formula C15H21N3O4S B2790596 Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone CAS No. 510734-48-2

Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2790596
CAS No.: 510734-48-2
M. Wt: 339.41
InChI Key: LABKTSAJUPGOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C15H21N3O4S and a molecular weight of 339.41 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use

Preparation Methods

The synthesis of Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This method is efficient and allows for the preparation of potent and isoform-selective inhibitors of certain enzymes. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve the desired product .

Chemical Reactions Analysis

Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly involving the phenylsulfonyl group, are common and can lead to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as the aldo-keto reductase enzyme AKR1C3 . The compound binds to the active site of the enzyme, forming hydrogen bonds with key residues, which inhibits the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Morpholino(4-(phenylsulfonyl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:

    Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

    Morpholino(4-(4-chlorophenyl)piperazin-1-yl)methanone:

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-15(17-10-12-22-13-11-17)16-6-8-18(9-7-16)23(20,21)14-4-2-1-3-5-14/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKTSAJUPGOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.